1-(2-Chlorophenylcarbamoyl)piperidine
Description
1-(2-Chlorophenylcarbamoyl)piperidine is a piperidine-derived compound featuring a carbamoyl group linked to a 2-chlorophenyl substituent. Piperidine scaffolds are widely recognized in medicinal chemistry for their structural versatility and pharmacological relevance, particularly in central nervous system (CNS) targeting, antimicrobial agents, and receptor modulation .
Properties
CAS No. |
109075-56-1 |
|---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
N-(2-chlorophenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C12H15ClN2O/c13-10-6-2-3-7-11(10)14-12(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,14,16) |
InChI Key |
LHVUYBCZBJINTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Piperidine with 2-Chlorophenyl Isocyanate
The most straightforward method involves the reaction of piperidine with 2-chlorophenyl isocyanate under anhydrous conditions. This one-step process leverages the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the isocyanate group, forming the urea bond.
Procedure :
Piperidine (1.0 equiv) and 2-chlorophenyl isocyanate (1.1 equiv) are combined in dry dichloromethane (DCM) at 0–5°C. The mixture is stirred for 12–24 hours under nitrogen, gradually warming to room temperature. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the solvent is evaporated, and the crude product is recrystallized from ethanol to yield white crystals.
Key Considerations :
Coupling Agent-Assisted Synthesis
For sterically hindered or low-reactivity substrates, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate urea formation.
Procedure :
Piperidine (1.0 equiv), 2-chlorophenyl isocyanate (1.05 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) are dissolved in anhydrous acetonitrile. The reaction is refluxed for 6–8 hours, cooled, and filtered. The filtrate is concentrated, and the residue is purified via column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
Alternative Methods: Hydrazide Intermediate Pathway
A less common approach involves synthesizing a piperidine hydrazide intermediate, which is subsequently treated with 2-chlorophenyl isocyanate. This method, adapted from sulfonamide syntheses, introduces additional steps but improves regioselectivity.
Procedure :
-
Hydrazide Formation : Ethyl piperidine-4-carboxylate reacts with hydrazine hydrate in ethanol to yield piperidine-4-carbohydrazide.
-
Urea Formation : The hydrazide is treated with 2-chlorophenyl isocyanate in acetonitrile, yielding the target compound after recrystallization.
Reaction Optimization and Conditions
Solvent Effects
| Solvent | Reaction Efficiency | Yield (%) | Reference |
|---|---|---|---|
| Dichloromethane | Moderate | 75–80 | |
| Acetonitrile | High | 85–90 | |
| Toluene | Low | 50–60 |
Polar solvents like acetonitrile enhance isocyanate reactivity by stabilizing transition states. Non-polar solvents (e.g., toluene) are less effective unless azeotropic water removal is employed.
Temperature and Time
Catalysts and Additives
-
Triethylamine : Neutralizes trace acids, preventing isocyanate hydrolysis.
-
Benzenesulfonic Acid : Catalyzes condensation reactions in non-polar media.
Purification and Characterization
Workup Procedures
-
Extraction : The crude product is partitioned between ethyl acetate and water to remove unreacted starting materials.
-
Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals.
-
Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., 130°C/3–4 mmHg) isolates desired fractions.
Chemical Reactions Analysis
1-(2-Chlorophenylcarbamoyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
1-(2-Chlorophenylcarbamoyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenylcarbamoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Their Functional Variations
The following table highlights key piperidine derivatives with structural or functional similarities to 1-(2-chlorophenylcarbamoyl)piperidine:
Key Structural and Functional Differences
Substituent Effects on Receptor Binding: Hydrophobic Interactions: Compounds like 1-(3-phenylbutyl)piperidine rely on hydrophobic substituents (e.g., phenylbutyl) to enhance binding to S1R ligands, whereas this compound’s carbamoyl group may prioritize hydrogen bonding or polar interactions .
Pharmacophore Patterns :
- S1R ligands (e.g., 1-(3-phenylbutyl)piperidine) require salt bridge interactions with Glu172 and hydrophobic cavity adaptation, while AMPA-targeting analogs like 1-BCP prioritize carbonyl groups for receptor affinity .
Synthetic Accessibility: 1-(4-Chlorophenyl)piperidine-2,6-dione is synthesized via ZnCl2-catalyzed reactions in ethanol, whereas this compound likely requires carbamoylation steps, which may involve isocyanate intermediates .
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